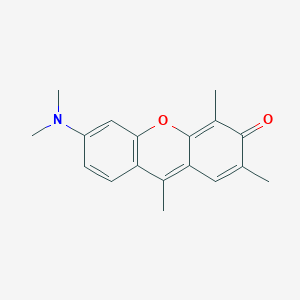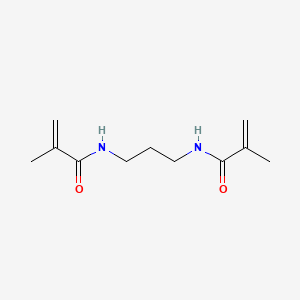
2-Propenamide, N,N'-1,3-propanediylbis[2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of propenamide and contains two secondary amide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- typically involves the reaction of propenamide with 1,3-propanediylbis[2-methyl-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- involves large-scale synthesis using advanced chemical reactors and equipment. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize the yield.
化学反应分析
Types of Reactions
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and medical treatments.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Propenamide, N,N-dimethyl-: A similar compound with different substituents on the amide groups.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: Another related compound with distinct structural features.
Uniqueness
2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
110892-72-3 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
2-methyl-N-[3-(2-methylprop-2-enoylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C11H18N2O2/c1-8(2)10(14)12-6-5-7-13-11(15)9(3)4/h1,3,5-7H2,2,4H3,(H,12,14)(H,13,15) |
InChI 键 |
CDIYIEKBGHJSDO-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)NCCCNC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
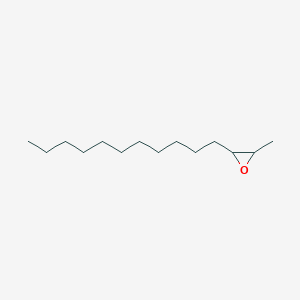
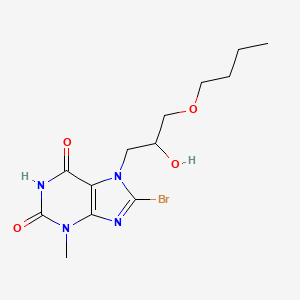
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
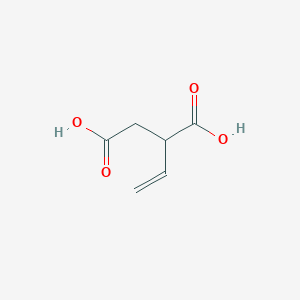
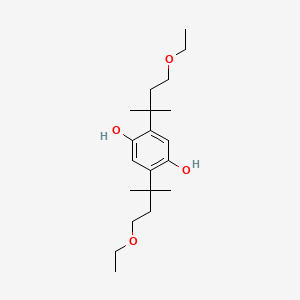
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
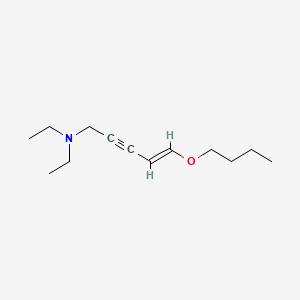
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)
